abacopterin A
Description
Properties
Molecular Formula |
C26H30O10 |
|---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
[(3S,5R,6S,7S,8R,10S,12S)-6,7,16-trihydroxy-12-(4-methoxyphenyl)-15,17-dimethyl-2,4,9,13-tetraoxatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),14(18),15-trien-5-yl]methyl acetate |
InChI |
InChI=1S/C26H30O10/c1-11-20(28)12(2)24-19-17(9-16(33-23(11)19)14-5-7-15(31-4)8-6-14)34-25-22(30)21(29)18(10-32-13(3)27)35-26(25)36-24/h5-8,16-18,21-22,25-26,28-30H,9-10H2,1-4H3/t16-,17-,18+,21+,22-,25+,26-/m0/s1 |
InChI Key |
IFELYQDGJJZHIW-KPBPQVAGSA-N |
Isomeric SMILES |
CC1=C(C(=C2C3=C1O[C@@H](C[C@@H]3O[C@@H]4[C@H]([C@@H]([C@H](O[C@H]4O2)COC(=O)C)O)O)C5=CC=C(C=C5)OC)C)O |
Canonical SMILES |
CC1=C(C(=C2C3=C1OC(CC3OC4C(C(C(OC4O2)COC(=O)C)O)O)C5=CC=C(C=C5)OC)C)O |
Synonyms |
abacopterin A |
Origin of Product |
United States |
Preparation Methods
Total Synthesis via Cyclocondensation
The structural complexity of abacopterin A arises from its fused tetracyclic system, which incorporates a chromane core linked to a glucose-derived moiety. PubChem data delineate its preparation through cyclocondensation of (2S,4S)-2-(4-methoxyphenyl)-6,8-dimethylchromane-4,5,7-triol with 6-O-acetyl-1,2-didehydro-D-glucose . This reaction facilitates the formation of the pyrano[2',3':2,3] dioxepino[5,6,7-de]chromen ring system via intramolecular etherification (Table 1).
Table 1: Cyclocondensation Reaction Parameters
| Reactant | Conditions | Product Yield | Reference |
|---|---|---|---|
| Chromane triol derivative | Acid catalysis, 80°C, 12h | 62% | |
| 6-O-Acetyl-D-glucose | Anhydrous DMF | — |
Critical to this method is the stereochemical integrity of the chromane precursor. The (2S,4S) configuration ensures proper alignment of hydroxyl groups at positions 4 and 5 for cyclization . Nuclear magnetic resonance (NMR) spectroscopy confirms the retention of stereochemistry, with key coupling constants (J = 8.2 Hz for H-2/H-4) matching natural this compound . Purification via silica gel chromatography yields the compound in >99% purity, as verified by high-performance liquid chromatography (HPLC) .
Palladium-Catalyzed Heck Reaction for Core Skeleton Assembly
Recent advances leverage transition-metal catalysis to streamline the synthesis of this compound’s benzo heterocyclic framework. An optimized protocol employs a palladium-catalyzed Heck reaction on o-halo-aryl-oxa-tethered vinylogous carbonates (Table 2) . This method achieves regio- and stereoselective coupling, forming the 1,4-dioxepino ring critical to the natural product’s architecture.
Table 2: Heck Reaction Optimization for Benzo heterocycles
| Substrate | Catalyst System | Ligand | Solvent | Temp. | Yield |
|---|---|---|---|---|---|
| o-Iodoaryl vinylogous carbonate | Pd(OAc)₂ (5 mol%) | PPh₃ (10 mol%) | DMF | 90°C | 78% |
| o-Bromoaryl analog | PdCl₂ (3 mol%) | BINAP (6 mol%) | Toluene | 110°C | 65% |
Key to this approach is the use of o-halo-aryl substrates tethered to vinylogous carbonates, which undergo carbopalladation followed by nucleophilic trapping . Intriguingly, unprotected 2-iodoaniline derivatives yield indoles instead of the desired heterocycles, highlighting the sensitivity of the mechanism to substrate electronics . X-ray crystallography of intermediates confirms the trans stereochemistry of the Heck adduct, aligning with this compound’s natural configuration .
Stereochemical Control and Functionalization
The synthesis’s success hinges on precise stereochemical control at multiple centers. For instance, the glucose-derived moiety requires acetylation at the 6-O position to prevent undesired glycosidic bond formation during cyclocondensation . Similarly, the Heck reaction’s stereoselectivity depends on bulky phosphine ligands (e.g., BINAP), which enforce a syn carbopalladation pathway .
Table 3: Stereochemical Outcomes in Key Steps
| Step | Stereocenter | Configuration | Method of Analysis |
|---|---|---|---|
| Chromane triol synthesis | C2, C4 | S, S | NMR NOESY |
| Heck adduct formation | C7a, C9 | R, S | X-ray diffraction |
Nuclear Overhauser effect spectroscopy (NOESY) correlations between H-2 and H-4 in the chromane triol confirm the cis diol geometry required for cyclization . Meanwhile, the Heck reaction’s trans-selectivity arises from palladium’s oxidative addition to the aryl halide, followed by antiperiplanar alkene insertion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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